![molecular formula C20H13Cl2N3O3 B3005582 1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-93-8](/img/structure/B3005582.png)

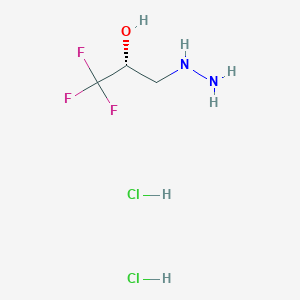

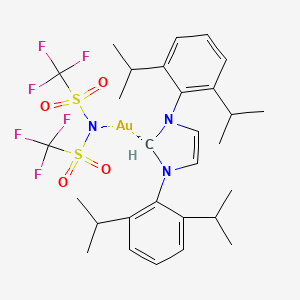

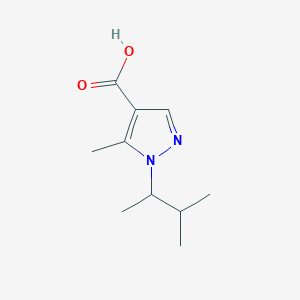

1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole” is also known as Miconazole nitrate . It is a medication used to treat a sore throat . It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Molecular Structure Analysis

The molecular structure of Miconazole nitrate is represented by the empirical formula C18H14Cl4N2O · HNO3 . The molecular weight of the compound is 479.14 .Physical And Chemical Properties Analysis

The physical and chemical properties of Miconazole nitrate include a molecular weight of 479.14 . The compound is used in laboratory chemicals and is stored at a temperature between 2-30°C .Aplicaciones Científicas De Investigación

Antimycotic Activity

- Synthesis and Antimycotic Properties : Some benzimidazole derivatives, including those related to 1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole, have been synthesized and tested for their antimycotic activity. These compounds, particularly those with a benzimidazole nucleus substituted by an electron-withdrawing group, show significant activity against fungi like Candida tropicalis and C. albicans (Garuti et al., 1987).

Antihypertensive Properties

- Benzimidazole Derivatives as Antihypertensive Agents : Benzimidazole derivatives have been evaluated for their potential as antihypertensive agents. These compounds, synthesized using various chemical methods, demonstrated significant antihypertensive activity (Sharma, Kohli, & Sharma, 2010).

Vasorelaxant Activity

- Vasorelaxant Effects on Rat Aorta Rings : Benzimidazole derivatives with different substituents have been tested for their vasorelaxant activity on isolated rat aorta rings. Some of these compounds, particularly those with nitro substituents, showed potent vasorelaxant effects, indicating their potential in treating hypertensive diseases (Estrada-Soto et al., 2006).

Anticancer Properties

- Synthesis and Anticancer Evaluation : Several 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been synthesized and evaluated for their anticancer properties. Among these, certain compounds demonstrated significant cytotoxicity against human neoplastic cell lines, suggesting their potential as anticancer agents (Romero-Castro et al., 2011).

Antimicrobial and Anticancer Agents

- Design and Synthesis for Antimicrobial and Anticancer Use : N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized and shown potent antibacterial activity against various bacterial strains, including MRSA, as well as significant anticancer activity against multiple cancer cell lines (Pham, Le, & Truong, 2022).

Structural Analysis

- X-ray Diffraction Study : The structure of substituted 2-(phenoxy)benzimidazoles, including compounds related to the queried chemical, has been analyzed using X-ray diffraction, providing insights into their chemical behavior and potential applications (Pavlova et al., 2013).

Antitubercular and Antimicrobial Screening

- Potential Antitubercular and Antimicrobial Activities : Various benzimidazole derivatives have been synthesized and screened for their antimicrobial activities, indicating their potential as antitubercular and antimicrobial agents (Kaushik et al., 2012).

Anti-inflammatory and Antimicrobial Agents

- Synthesis for Anti-inflammatory and Antimicrobial Use : Novel benzimidazole-5-carboxylate and its hydrazone derivatives have been synthesized, showing significant anti-inflammatory and antimicrobial activities (Vasantha et al., 2015).

H1-antihistaminic Agents

- Development as H1-antihistaminic Agents : A series of benzimidazole derivatives were tested for H1-antihistaminic activity, with some showing potent effects and potential for clinical evaluation as antihistamines (Iemura et al., 1986).

Mecanismo De Acción

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Safety and Hazards

Propiedades

IUPAC Name |

1-[(2,4-dichlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O3/c21-15-7-6-14(17(22)10-15)12-28-24-19-11-16(25(26)27)8-9-18(19)23-20(24)13-4-2-1-3-5-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKKRRBIBMIKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B3005504.png)

![2-Amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3005510.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005513.png)

![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005515.png)

![9-Amino-6-oxa-2lambda6-thiaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B3005522.png)